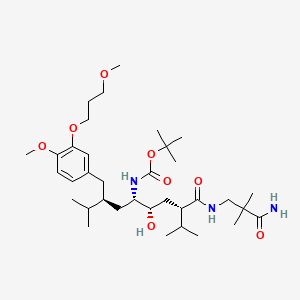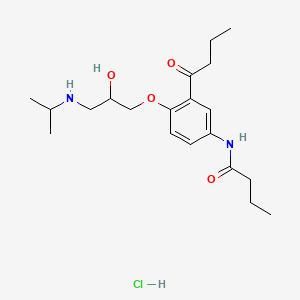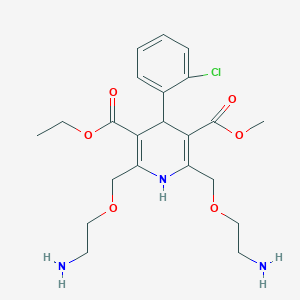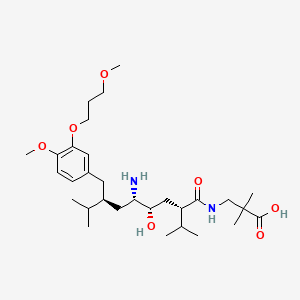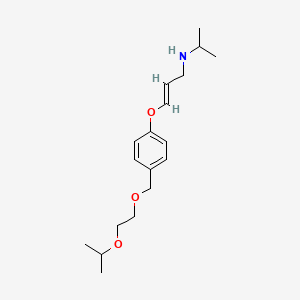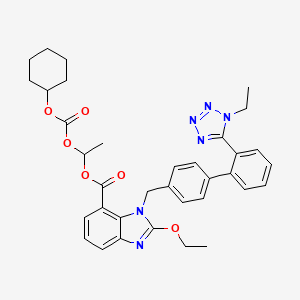
(3S,4'R)-Benidipine HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4'R)-Benidipine HCl is a calcium channel blocker that is widely used in the treatment of hypertension and angina pectoris. It was first synthesized in 1987 by Sankyo Co. Ltd., Japan. Since then, it has been extensively studied for its various pharmacological properties and therapeutic applications.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (3S,4'R)-Benidipine HCl involves the synthesis of the intermediate compound (3S)-3-[(2-chlorophenyl) methyl]-5-(2-nitrophenyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,4-dicarboxylate, which is then converted to (3S,4'R)-Benidipine HCl through a series of reactions.
Starting Materials
2-chlorobenzaldehyde, 2-nitrobenzaldehyde, 3-nitrobenzaldehyde, 2,6-dimethyl-3,5-dicarbethoxy-4-bromo-1,4-dihydropyridine, sodium methoxide, sodium borohydride, hydrochloric acid, sodium hydroxide, acetic anhydride, acetic acid, ethanol, wate
Reaction
Step 1: Synthesis of (3S)-3-[(2-chlorophenyl) methyl]-5-(2-nitrophenyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,4-dicarboxylate, a. React 2-chlorobenzaldehyde with 2,6-dimethyl-3,5-dicarbethoxy-4-bromo-1,4-dihydropyridine in the presence of sodium methoxide to form (2-chlorophenyl)methyl 2,6-dimethyl-3,5-dicarbethoxy-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate., b. React (2-chlorophenyl)methyl 2,6-dimethyl-3,5-dicarbethoxy-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate with 2-nitrobenzaldehyde in the presence of sodium borohydride to form (3S)-3-[(2-chlorophenyl) methyl]-5-(2-nitrophenyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,4-dicarboxylate., Step 2: Conversion of (3S)-3-[(2-chlorophenyl) methyl]-5-(2-nitrophenyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,4-dicarboxylate to (3S,4'R)-Benidipine HCl, a. React (3S)-3-[(2-chlorophenyl) methyl]-5-(2-nitrophenyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,4-dicarboxylate with hydrochloric acid to form (3S)-3-[(2-chlorophenyl) methyl]-5-(2-nitrophenyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,4-dicarboxylic acid., b. React (3S)-3-[(2-chlorophenyl) methyl]-5-(2-nitrophenyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,4-dicarboxylic acid with acetic anhydride in the presence of acetic acid to form (3S)-3-[(2-chlorophenyl) methyl]-5-(2-nitrophenyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,4-diacetate., c. React (3S)-3-[(2-chlorophenyl) methyl]-5-(2-nitrophenyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,4-diacetate with sodium hydroxide in the presence of ethanol and water to form (3S,4'R)-Benidipine HCl.
Wirkmechanismus
(3S,4'R)-Benidipine HCl works by blocking the L-type calcium channels in the smooth muscle cells of blood vessels and the heart. This leads to vasodilation, decreased cardiac contractility, and reduced oxygen demand. It also inhibits the calcium influx in other cells, such as neurons and immune cells, which may contribute to its therapeutic effects.
Biochemische Und Physiologische Effekte
(3S,4'R)-Benidipine HCl has been shown to have several biochemical and physiological effects, including the inhibition of the renin-angiotensin-aldosterone system, the reduction of oxidative stress, the improvement of endothelial function, and the modulation of ion channels and neurotransmitters. These effects may explain its beneficial effects on cardiovascular and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(3S,4'R)-Benidipine HCl has several advantages for lab experiments, such as its high potency, its selectivity for calcium channels, and its stability in aqueous solutions. However, it also has some limitations, such as its low solubility, its potential for off-target effects, and its dependence on experimental conditions, such as pH and temperature.
Zukünftige Richtungen
There are several future directions for the research on (3S,4'R)-Benidipine HCl, such as the development of new analogs with improved pharmacokinetic and pharmacodynamic properties, the investigation of its effects on other diseases, such as cancer and neurological disorders, and the exploration of its potential for combination therapy with other drugs. Additionally, the elucidation of its molecular mechanisms of action and the identification of new targets may lead to the discovery of novel therapeutic agents.
Wissenschaftliche Forschungsanwendungen
(3S,4'R)-Benidipine HCl has been studied for its potential applications in cardiovascular diseases, such as hypertension, angina pectoris, and heart failure. It has been shown to reduce blood pressure, improve myocardial perfusion, and decrease the incidence of cardiovascular events. It has also been investigated for its effects on other systems, such as the nervous system, the renal system, and the immune system.
Eigenschaften
IUPAC Name |
5-O-[(3S)-1-benzylpiperidin-3-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3/t23-,26+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVNQOLPLYWLHQ-JYFHCDHNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H](C(=C(N1)C)C(=O)O[C@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4'R)-Benidipine HCl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide](/img/structure/B600910.png)


